DMT-2'-F-dA(bz) phosphoramidite

Description

Overview of Fluorine Substitution in Nucleosides for Research Purposes

The introduction of a fluorine atom at the 2'-position of a nucleoside is a particularly powerful modification. Fluorine's high electronegativity and small size, comparable to a hydrogen atom, allow it to act as a bioisostere of the natural hydroxyl group, yet it imparts significantly different properties. oup.com This substitution enhances the stability of the N-glycosidic bond, rendering the nucleoside more resistant to enzymatic degradation by nucleases. oup.commdpi.com Furthermore, the 2'-fluoro modification tends to favor a C3'-endo sugar pucker, which pre-organizes the oligonucleotide into an A-form helix, characteristic of RNA. nih.gov This conformational preference often leads to increased thermal stability and higher binding affinity to complementary RNA strands. biosyn.comnih.gov These properties make 2'-fluoro modified nucleosides highly valuable for applications requiring robust oligonucleotides, such as in the development of siRNA and antisense agents. biosyn.com

Contextualization of DMT-2'-F-dA(bz) Phosphoramidite (B1245037) within Modified Oligonucleotide Synthesis

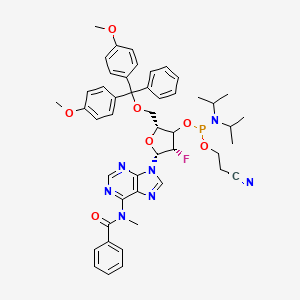

DMT-2'-F-dA(bz) phosphoramidite is a specialized chemical compound essential for the automated synthesis of 2'-fluoro modified oligonucleotides. It is a derivative of deoxyadenosine, where the 2'-hydroxyl group is replaced by a fluorine atom. The molecule also features two critical protecting groups: a dimethoxytrityl (DMT) group on the 5'-hydroxyl and a benzoyl (bz) group on the exocyclic amine of the adenine (B156593) base. The DMT group is acid-labile and is removed at the beginning of each synthesis cycle to allow for the coupling of the next nucleotide. The benzoyl group protects the adenine base during synthesis and is removed during the final deprotection step. The phosphoramidite moiety at the 3'-position is the reactive group that enables the formation of the phosphite (B83602) triester linkage, which is subsequently oxidized to a more stable phosphate (B84403) triester. tcichemicals.com The use of this compound, along with its corresponding guanine, cytosine, and thymine (B56734) or uracil (B121893) analogs, allows for the precise, sequence-specific incorporation of 2'-fluoro modifications into synthetic oligonucleotides. sigmaaldrich.com

Historical Development and Evolution of 2'-Fluoro Modified Nucleic Acids

The exploration of 2'-fluoro modified nucleosides dates back to the mid-20th century. One of the earliest reports was the synthesis of 2'-deoxy-2'-fluorouridine (B118953) in 1961. oup.com Initial studies focused on the synthesis and antiviral properties of these compounds. mdpi.comnih.gov Over the years, synthetic methodologies have evolved, with the development of more efficient and stereoselective routes to produce both 2'-α-fluoro and 2'-β-fluoro nucleosides. nih.gov A significant breakthrough was the realization that oligonucleotides containing 2'-fluoro modifications exhibited enhanced stability against nucleases, which opened the door for their use in therapeutic applications. oup.com The advent of solid-phase oligonucleotide synthesis using phosphoramidite chemistry further propelled the field, allowing for the routine incorporation of these modified units into nucleic acid chains. tcichemicals.com This has led to the widespread use of 2'-fluoro modifications in the development of aptamers, siRNAs, and antisense oligonucleotides, with some fluorinated nucleoside analogs progressing into clinical trials and even gaining regulatory approval for treating various diseases. oup.comresearchgate.net

Detailed Research Findings

The unique properties of this compound and the resulting 2'-fluoro modified oligonucleotides have been the subject of extensive research. The following tables summarize key findings related to their synthesis and biophysical characteristics.

| Property | Description | Reference |

| Increased Thermal Stability | Oligonucleotides containing 2'-fluoro modifications exhibit higher melting temperatures (Tm) when hybridized to complementary RNA strands. This increased stability is attributed to the pre-organization of the oligonucleotide into an A-form helix due to the C3'-endo sugar pucker favored by the 2'-fluoro substituent. biosyn.comnih.gov | biosyn.comnih.gov |

| Enhanced Nuclease Resistance | The presence of the 2'-fluoro group provides significant protection against degradation by various nucleases. This enhanced stability is crucial for in vivo applications where oligonucleotides are exposed to enzymatic degradation. oup.combiosyn.comsigmaaldrich.com | oup.combiosyn.comsigmaaldrich.com |

| High Binding Affinity | 2'-fluoro modified oligonucleotides generally show a higher binding affinity for their target RNA sequences compared to their unmodified DNA or RNA counterparts. This is a direct consequence of the favorable conformational properties imparted by the 2'-fluoro modification. biosyn.comnih.gov | biosyn.comnih.gov |

| Compatibility with Polymerases | Certain DNA and RNA polymerases can incorporate 2'-fluoronucleoside triphosphates, enabling the enzymatic synthesis of 2'-fluoro modified nucleic acids. This is particularly useful for applications like PCR amplification of modified DNA and Sanger sequencing. oup.comnih.gov | oup.comnih.gov |

| Support for RNAi and Antisense Mechanisms | The 2'-fluoro modification is well-tolerated in both the guide and passenger strands of siRNA duplexes and supports the mechanisms of both RNase H-mediated degradation and the RNA-induced silencing complex (RISC). oup.com | oup.com |

Synthesis and Deprotection

The synthesis of oligonucleotides using this compound follows the standard phosphoramidite cycle on an automated synthesizer. However, certain parameters are adjusted to accommodate the modified building block.

| Step | Description | Key Considerations | Reference |

| Coupling | The phosphoramidite is activated and coupled to the 5'-hydroxyl group of the growing oligonucleotide chain. | An elongated coupling time is often recommended for 2'-fluoro monomers to ensure high coupling efficiency. For example, a 3-minute coupling time may be used compared to the 90 seconds typical for standard DNA monomers. sigmaaldrich.com | sigmaaldrich.com |

| Capping | Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants. | Standard capping reagents and conditions are generally used. | tcichemicals.com |

| Oxidation | The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester. | Standard oxidation conditions are typically sufficient. | tcichemicals.com |

| Deprotection | The DMT group is removed from the 5'-end of the newly added nucleotide, preparing the oligonucleotide for the next coupling cycle. | This is achieved using a mild acid wash. | tcichemicals.com |

| Final Cleavage and Deprotection | After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups (including the benzoyl group on the adenine base) are removed. | Recommended conditions include treatment with concentrated ammonia (B1221849) solution for 8 hours at 55 °C or with a mixture of aqueous ammonia and methylamine (B109427) (AMA) for 10 minutes at 65 °C. sigmaaldrich.com | sigmaaldrich.com |

Compound Information

Structure

2D Structure

Properties

Molecular Formula |

C48H53FN7O7P |

|---|---|

Molecular Weight |

889.9 g/mol |

IUPAC Name |

N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]purin-6-yl]-N-methylbenzamide |

InChI |

InChI=1S/C48H53FN7O7P/c1-32(2)56(33(3)4)64(61-28-14-27-50)63-43-40(62-47(41(43)49)55-31-53-42-44(51-30-52-45(42)55)54(5)46(57)34-15-10-8-11-16-34)29-60-48(35-17-12-9-13-18-35,36-19-23-38(58-6)24-20-36)37-21-25-39(59-7)26-22-37/h8-13,15-26,30-33,40-41,43,47H,14,28-29H2,1-7H3/t40-,41+,43?,47-,64?/m1/s1 |

InChI Key |

UTNWUIGRRCGISW-IUJSGOJCSA-N |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1F)N2C=NC3=C2N=CN=C3N(C)C(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=NC3=C2N=CN=C3N(C)C(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |

Origin of Product |

United States |

Synthetic Methodologies for Dmt 2 F Da Bz Phosphoramidite

Precursor Synthesis Pathways to 2'-Fluoro-2'-deoxyadenosine (B150665)

The foundational precursor for DMT-2'-F-dA(bz) phosphoramidite (B1245037) is 2'-fluoro-2'-deoxyadenosine. The introduction of a fluorine atom at the 2' position of the deoxyribose sugar moiety imparts unique and desirable properties to oligonucleotides, such as increased thermal stability and enhanced resistance to nuclease degradation. sigmaaldrich.com The synthesis of this key precursor can be approached through various strategies.

Nucleoside Derivatization Strategies

Several methods have been developed for the synthesis of 2'-fluoro-2'-deoxyadenosine. One common approach involves the deaminative fluorination of 2-aminoadenosine. This process is followed by the silylation of the 3' and 5' hydroxyl groups to yield a protected 2-fluoroadenosine (B10117) derivative. Subsequent deoxygenation at the 2' position and desilylation affords the target molecule, 2'-deoxy-2'-fluoroadenine. nih.gov

Another strategy starts from the commercially available 2-fluoroadenine (B1664080). nih.gov A coupling reaction between silylated 2-fluoroadenine and a protected thio-D-erythro-pentofuranoside derivative results in the formation of the desired 2-fluoro-2'-deoxyadenosine derivative. This reaction typically produces a mixture of α and β anomers, which can be separated chromatographically before the final desilylation step. nih.gov

A direct stereospecific sodium salt glycosylation procedure has also been reported for the synthesis of 2'-deoxyadenosine (B1664071) and related deoxynucleosides, offering another potential route to 2'-fluoro-2'-deoxyadenosine. acs.org

Stereochemical Control in 2'-Fluoro Sugar Moiety Formation

Achieving the correct stereochemistry at the 2'-position of the sugar is critical. The introduction of the fluorine atom can significantly influence the conformational properties of the sugar ring. The stereoselectivity of glycosylation reactions involving 2-deoxy-2-fluoro sugars is influenced by a combination of electronic and steric factors. rsc.org For instance, studies on the addition of carbon-based nucleophiles to fluorinated lactones have shown a high degree of α-selectivity, which is largely independent of the fluorine's configuration at the C2 position. nih.gov

In the synthesis of fluorinated C-glycosides, the α-selectivity observed with both 2-O-benzyl and 2-fluoro substituted sugars can be leveraged in subsequent chemical transformations. nih.gov The stereochemical outcome of glycosylation can also be directed by the choice of catalysts and the configuration of substituents on the glycosyl donor. mdpi.com For example, in the synthesis of 2-deoxy-2-trifluoromethyl sugar mimetics, the stereoselectivity of the glycosylation step is primarily governed by the configuration of the trifluoromethyl group at C-2, resulting in 1,2-trans glycosides. rsc.org

Phosphoramidite Formation from 2'-Fluoro-2'-deoxyadenosine

Once 2'-fluoro-2'-deoxyadenosine is obtained, it must be converted into a phosphoramidite. This involves phosphitylation of the 3'-hydroxyl group and the application of protecting groups to other reactive sites on the molecule.

Phosphitylation Reactions and Reagents

The phosphitylation reaction introduces a phosphoramidite moiety at the 3'-hydroxyl group of the nucleoside. A common reagent for this transformation is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. The reaction is typically carried out in an anhydrous solvent, such as dichloromethane (B109758), in the presence of a non-nucleophilic base like N,N-diisopropylethylamine to neutralize the hydrochloric acid byproduct. researchgate.net

Mechanochemical methods have also been explored for the coupling of 5'-OH nucleosides to 3'-nucleoside phosphoramidites, offering a solvent-free alternative to traditional solution-phase reactions. nih.gov

Protecting Group Strategies for Base and Hydroxyl Functions (e.g., Dimethoxytrityl, Benzoyl)

To prevent unwanted side reactions during oligonucleotide synthesis, reactive functional groups on the nucleoside must be protected.

5'-Hydroxyl Protection: The 5'-hydroxyl group is typically protected with a dimethoxytrityl (DMT) group. wikipedia.org The DMT group is acid-labile, allowing for its selective removal during the automated solid-phase synthesis of oligonucleotides. citizendium.org The bulky nature of the DMT group generally leads to specific protection of the more accessible 5'-hydroxyl group. researchgate.net The tritylation reaction to introduce the DMT group is often carried out using DMT-Cl in the presence of a base like pyridine. researchgate.net

Exocyclic Amino Group Protection: The exocyclic amino group of the adenine (B156593) base is protected to prevent its reaction with the phosphoramidite during the coupling step. A common protecting group for adenine is the benzoyl (Bz) group. citizendium.org This protection is typically achieved by reacting the nucleoside with benzoic anhydride. mdpi.com

The fully protected nucleoside, now a phosphoramidite, is ready for use in oligonucleotide synthesis.

Optimization of Synthetic Yields and Purity for Research Applications

Purification of the final phosphoramidite is typically achieved through chromatographic methods, such as flash column chromatography. The purity is often assessed using techniques like ³¹P-NMR and reversed-phase HPLC to ensure it meets the high standards required for oligonucleotide synthesis. sigmaaldrich.com For example, a purity of ≥99% by ³¹P-NMR and reversed-phase HPLC is a common specification. sigmaaldrich.com

Table 1: Summary of Synthetic Steps and Reagents

| Step | Reaction | Key Reagents | Purpose |

|---|---|---|---|

| 1 | Glycosylation | Silylated 2-fluoroadenine, Protected thio-D-erythro-pentofuranoside | Formation of 2'-fluoro-2'-deoxyadenosine precursor |

| 2 | 5'-Hydroxyl Protection | Dimethoxytrityl chloride (DMT-Cl), Pyridine | Protection of the 5'-hydroxyl group |

| 3 | Base Protection | Benzoic anhydride | Protection of the exocyclic amino group of adenine |

Table 2: Compound Names

| Abbreviation | Full Compound Name |

|---|---|

| DMT-2'-F-dA(bz) phosphoramidite | N⁶-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxy-2'-fluoroadenosine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite |

| 2'-fluoro-2'-deoxyadenosine | (2R,3S,5R)-5-(6-amino-2-fluoro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol |

| 2-aminoadenosine | 2,6-diamino-9-(β-D-ribofuranosyl)purine |

| 2-fluoroadenine | 2-fluoro-9H-purin-6-amine |

Comparative Analysis of Different Synthetic Routes

The synthesis of this compound is a multi-step process that demands rigorous control over reaction conditions to achieve the high purity required for oligonucleotide synthesis. thermofisher.comsigmaaldrich.com While a standardized general pathway is commonly employed, variations in this route and alternative methodologies exist, each presenting a unique profile of advantages and challenges. The chosen synthetic strategy can significantly influence the final product's purity, yield, and the profile of process-related impurities. usp.org

A prevalent synthetic approach begins with the appropriately protected nucleoside, N6-benzoyl-2'-deoxy-2'-fluoroadenosine. This precursor undergoes a series of reactions, including the crucial 5'-hydroxyl protection and 3'-phosphitylation steps.

Conventional Solution-Phase Synthesis:

The most established route involves the following key transformations in a solution-phase environment:

5'-O-DMT Protection: The 5'-hydroxyl group of the N6-benzoyl-2'-deoxy-2'-fluoroadenosine is reacted with 4,4'-dimethoxytrityl chloride (DMT-Cl) in the presence of a base, typically pyridine. csic.es This step selectively protects the primary 5'-hydroxyl group, leaving the 3'-hydroxyl available for the subsequent phosphitylation.

Phosphitylation: The resulting 5'-O-DMT-protected nucleoside is then reacted with a phosphitylating agent to introduce the phosphoramidite moiety at the 3'-position. A common agent for this step is 2-cyanoethoxy-N,N-diisopropylamino chlorophosphine. csic.es The reaction is carried out in an anhydrous solvent like dichloromethane or acetonitrile (B52724) and requires the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the HCl generated. csic.es

Purification: The final product is typically purified using silica (B1680970) gel chromatography to remove unreacted starting materials, by-products, and other impurities.

The efficiency of this route is highly dependent on maintaining strictly anhydrous conditions, as phosphoramidites are sensitive to hydrolysis. nih.gov The presence of water can lead to the formation of H-phosphonate impurities, which not only reduces the yield of the desired product but can also lead to side reactions during oligonucleotide synthesis. nih.govtrilinkbiotech.com

Mechanochemical Synthesis as an Alternative:

A more recent and sustainable alternative to traditional solution-phase synthesis is mechanochemistry, or ball-milling. While direct studies on the mechanochemical synthesis of this compound are not widely published, research on analogous phosphoramidites, such as DMT-dC(Bz) phosphoramidite, provides a strong basis for comparison. nih.gov

In a mechanochemical approach, the reaction between the 5'-O-DMT protected nucleoside and the phosphitylating agent is carried out in a ball mill, often with a minimal amount of a liquid additive (liquid-assisted grinding). nih.gov This method offers several potential advantages:

Reduced Solvent Consumption: It dramatically decreases the reliance on large volumes of anhydrous organic solvents, making the process greener and more cost-effective. nih.gov

Improved Reaction Kinetics: The intense mixing and energy input can lead to faster reaction times compared to solution-phase methods. nih.gov

A comparative study on a similar phosphoramidite showed that mechanochemical synthesis using an activator like 4,5-dicyanoimidazole (B129182) (DCI) could achieve yields comparable to solution-based methods but in a much shorter time frame and with significantly less solvent. nih.gov For instance, a reaction that yielded only 23% product after 3 hours in a standard solution-based method could be optimized under mechanochemical conditions. nih.gov

The table below provides a comparative overview of these synthetic methodologies.

Interactive Data Table: Comparison of Synthetic Routes for Phosphoramidites

| Feature | Conventional Solution-Phase Synthesis | Mechanochemical Synthesis (based on analogs) |

| Primary Solvent | Dichloromethane (DCM) or Acetonitrile (MeCN) | Minimal; often liquid-assisted grinding (e.g., MeCN) |

| Solvent Volume | Large molar excess | Stoichiometric or catalytic amounts (e.g., 5-10 eq) |

| Key Reagents | DMT-Cl, Phosphitylating Agent (e.g., chloro-phosphine) | DMT-Cl, Phosphitylating Agent, Activator (e.g., DCI) |

| Activator | Tetrazole, DCI, etc. (used in coupling step) | DCI, NMI.Tf, Py.TFA |

| Reaction Time | Can be several hours | Typically shorter (e.g., 1 hour) |

| Key Challenge | Strict requirement for anhydrous conditions to prevent hydrolysis | Ensuring efficient mass transfer and mixing of solids |

| Primary By-product | H-phosphonate from hydrolysis | H-phosphonate from hydrolysis |

| Yield | Variable, sensitive to water content | Potentially higher and more consistent |

| Environmental Impact | High due to large solvent volumes | Low, significantly reduced solvent waste |

Ultimately, the choice of synthetic route has a direct impact on the quality of the final this compound. While the conventional solution-phase method is well-established, mechanochemistry presents a promising, environmentally friendly alternative that may offer improved efficiency. nih.gov Impurity profiling using techniques like LC-MS is crucial to characterize the material from any synthetic route and ensure its suitability for therapeutic oligonucleotide manufacturing. thermofisher.com

Integration and Assembly of 2 Fluoro 2 Deoxyadenosine into Oligonucleotides

Solid-Phase Oligonucleotide Synthesis with DMT-2'-F-dA(bz) Phosphoramidite (B1245037)

Solid-phase synthesis is the standard method for the chemical construction of custom oligonucleotides. The process relies on the sequential addition of protected nucleoside phosphoramidites to a growing chain anchored to a solid support. broadpharm.comatdbio.com For the incorporation of 2'-fluoro-2'-deoxyadenosine (B150665), the key reagent is 5'-O-DMT-N6-benzoyl-2'-fluoro-2'-deoxyadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, commonly known as DMT-2'-F-dA(bz) phosphoramidite. nublocks.comsigmaaldrich.com This building block is designed for compatibility with standard automated DNA synthesis protocols. sigmaaldrich.com

Coupling Efficiency and Reaction Kinetics

The efficiency of the coupling step, where the phosphoramidite is added to the growing oligonucleotide chain, is critical for achieving a high yield of the full-length product. While the synthesis of 2'-fluoro modified oligonucleotides is analogous to standard DNA synthesis, the reaction kinetics for 2'-fluoro phosphoramidites are notably slower. sigmaaldrich.com This is attributed to the steric and electronic effects of the fluorine atom at the 2' position. To compensate for the reduced reaction rate and ensure high coupling efficiency, modifications to the standard synthesis cycle are necessary.

Deprotection Strategies and Considerations

Following the completion of chain assembly, the oligonucleotide must be cleaved from the solid support, and all protecting groups must be removed in a process called deprotection. amerigoscientific.comglenresearch.com The this compound utilizes a benzoyl (bz) group to protect the exocyclic amine of adenosine and a cyanoethyl group for the phosphate (B84403) backbone. sigmaaldrich.comsigmaaldrich.com The choice of deprotection strategy must be harsh enough to remove these stable groups completely without degrading the final oligonucleotide product.

Several deprotection protocols are effective for oligonucleotides containing 2'-fluoro-adenosine. The conditions must be carefully selected to ensure complete removal of the benzoyl protecting group from the adenine (B156593) base.

| Deprotection Reagent | Temperature | Duration | Notes |

| Concentrated Ammonium (B1175870) Hydroxide | 55 °C | 8 hours | A standard method for robust deprotection. sigmaaldrich.com |

| AMA (Ammonium hydroxide/40% aqueous Methylamine (B109427) 1:1) | 65 °C | 10 minutes | A much faster "UltraFAST" deprotection method. sigmaaldrich.comglenresearch.com |

| Ammonium Hydroxide:Ethanol (3:1) | 55 °C | 16 hours | An alternative condition used for cleaving and deprotecting modified oligonucleotides. nih.gov |

Enzymatic Polymerization of 2'-Fluoro-Modified Nucleoside Triphosphates

An alternative to chemical synthesis is the enzymatic incorporation of modified nucleotides using DNA or RNA polymerases. nih.govacs.org This approach utilizes 2'-fluoro-modified nucleoside triphosphates (2'-F-dNTPs) as substrates for template-directed synthesis. nih.gov The success of this method is highly dependent on the ability of the chosen polymerase to accept and incorporate the modified building blocks.

Polymerase Specificity and Incorporation Efficiency of 2'-Fluoro Analogs

The substrate specificity of polymerases is a major determinant in the synthesis of modified nucleic acids. nih.gov Many polymerases have evolved to be highly selective for their natural 2'-deoxynucleoside triphosphate (dNTP) or nucleoside triphosphate (NTP) substrates, often discriminating against modifications at the 2' position of the sugar.

However, studies have identified several natural and engineered polymerases capable of incorporating 2'-F-dNTPs with varying degrees of efficiency. oup.comnih.gov

Human DNA Polymerases : Human polymerase gamma can incorporate all four 2'-FdNTPs, while polymerase alpha can incorporate 2'-FdCTP, 2'-FdGTP, and 2'-FdUTP, but not 2'-FdATP under standard conditions. nih.gov

Thermostable DNA Polymerases : Several thermostable DNA polymerases, particularly those from Family B that lack 3'→5' exonuclease (proofreading) activity, have shown a capacity to incorporate 2'-fluoro analogs. tandfonline.comfrontiersin.org Enzymes such as Vent (exo-), Deep Vent (exo-), Pfu (exo-), 9°Nm, and Therminator are effective for synthesizing 2'-fluoro-modified DNA. oup.comfrontiersin.org The presence of proofreading activity is often detrimental as the enzyme may excise the modified nucleotide after incorporation. tandfonline.com

RNA Polymerases : Certain RNA polymerases and their mutants are proficient at incorporating 2'-F-dNTPs. The Y639F mutant of T7 RNA polymerase is a standard enzyme for this purpose. nih.gov Additionally, the wild-type Syn5 RNA polymerase shows a low discrimination against 2'-F-dNTPs, and its efficiency can be enhanced through mutation (e.g., Y564F) and the presence of both magnesium and manganese ions. nih.gov

The table below summarizes the performance of various polymerases with 2'-fluoro-modified nucleoside triphosphates.

| Polymerase | Type | 2'-Fluoro Substrate(s) | Outcome |

| Human Polymerase α | DNA Polymerase | 2'-FdCTP, 2'-FdGTP, 2'-FdUTP | Efficient incorporation. nih.gov |

| Human Polymerase α | DNA Polymerase | 2'-FdATP | Poorly incorporated unless elongating a primase-synthesized primer. nih.gov |

| Human Polymerase γ | DNA Polymerase | All four 2'-FdNTPs | Efficient incorporation. nih.gov |

| Vent (exo-), Deep Vent (exo-), Pfu (exo-), UITma | Thermostable DNA Polymerases | 2'-FdNTPs | Can incorporate with reasonable efficiency. oup.com |

| Syn5 RNA Polymerase (and Y564F mutant) | RNA Polymerase | All four 2'-F-dNTPs | Efficient incorporation, can produce fully substituted RNA. nih.gov |

| T7 RNA Polymerase (Y639F mutant) | RNA Polymerase | 2'-F-dNTPs | A standard enzyme for preparing 2'-F RNA. nih.gov |

Strategies for Full or Partial 2'-Fluoro Modification in Polymerase-Directed Synthesis

The extent of 2'-fluoro modification can be controlled during enzymatic synthesis, allowing for the creation of either fully or partially modified oligonucleotides.

Full Modification : Achieving complete substitution, where every nucleotide in the sequence contains a 2'-fluoro modification, is challenging but possible. This requires a highly processive and tolerant polymerase, such as the Syn5 RNA polymerase. nih.gov By using a template that encodes for a specific transcript and providing only the four corresponding 2'-F-dNTPs in the reaction mixture with optimized ion concentrations, a fully 2'-fluoro-substituted RNA can be synthesized. nih.gov

Partial Modification : For many applications, partial or chimeric modification is sufficient and can be easier to achieve. This involves creating oligonucleotides that contain a mixture of natural and 2'-fluoro-modified nucleotides.

Pyrimidine-Specific Modification : A common strategy is to substitute only the pyrimidines (C and U) with their 2'-fluoro analogs. This is often done to confer resistance to RNase A, which specifically cleaves after pyrimidine (B1678525) ribonucleotides. nih.gov

Chimeric Oligonucleotides : One can create "gapmer" antisense oligonucleotides where a central block of DNA or phosphorothioate (B77711) DNA is flanked by "wings" of 2'-fluoro-modified nucleotides. This design allows the central DNA/RNA hybrid to be a substrate for RNase H, while the modified wings provide nuclease resistance and high binding affinity. genelink.com

Selective Incorporation : Using specific templates and mixtures of natural dNTPs and one or more 2'-F-dNTPs, polymerases can be directed to place the modified bases at desired positions within the sequence. acs.org

These strategies allow for the fine-tuning of oligonucleotide properties to suit specific applications, balancing nuclease resistance, binding affinity, and biological activity.

Heterogeneity in Oligonucleotide Sequence Integration

Despite the high efficiency of phosphoramidite chemistry, the integration of this compound is not flawless and can introduce heterogeneity into the final population of oligonucleotide molecules. This heterogeneity arises from various sources, including impurities in the phosphoramidite starting material and side reactions that can occur during the synthesis and deprotection stages. thermofisher.cn

Sources of Heterogeneity:

Starting Material Impurities: Analysis of this compound from different commercial vendors has revealed the presence of numerous impurities. thermofisher.cn These can include incompletely synthesized phosphoramidite precursors or related by-products. The introduction of these impurities during synthesis can lead to a variety of modified and truncated oligonucleotide sequences.

Incomplete Coupling: If the coupling reaction does not proceed to completion, a portion of the growing oligonucleotide chains will not have the 2'-fluoro-2'-deoxyadenosine added at the intended position. This results in the formation of "n-1" or deletion sequences, which are a primary source of sequence heterogeneity. calstate.edu Although coupling efficiencies are typically high, even a small percentage of failures can lead to a significant accumulation of truncated products, particularly in the synthesis of longer oligonucleotides. twistbioscience.com

Side Reactions during Deprotection: The final deprotection step, which removes protecting groups from the nucleobases and the phosphate backbone, can be a critical source of heterogeneity for 2'-fluoro-modified oligonucleotides. Under harsh deprotection conditions, a side reaction involving the loss of hydrogen fluoride (HF) from the 2' position can occur. This is followed by the addition of a water molecule, which results in the conversion of the 2'-fluoro group to a 2'-hydroxyl group with an inverted stereochemistry. This modification alters the structure and properties of the affected oligonucleotide.

Oxidative Damage: Oligonucleotides containing both 2'-deoxy and 2'-fluoro modified residues may be susceptible to internucleoside bond cleavage under oxidative conditions, particularly at the deoxy nucleotide position. This can lead to the generation of shorter fragments, further contributing to the heterogeneity of the final product.

The various impurities and side products result in a final oligonucleotide sample that is a mixture of the full-length product (FLP) and other related sequences. Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), are essential for the detection and characterization of these impurities, providing a detailed profile of the heterogeneity within a synthetic oligonucleotide sample. thermofisher.cnthermofisher.comnih.gov

Table 1: Common Impurities and Sources of Heterogeneity in 2'-Fluoro-Oligonucleotide Synthesis

| Type of Heterogeneity | Description | Primary Source |

| Deletion Sequences (n-1 mers) | Oligonucleotides missing one or more nucleotide units. | Incomplete coupling during solid-phase synthesis. |

| 2'-OH Adducts | Replacement of the 2'-fluoro group with a hydroxyl group. | Loss of hydrogen fluoride during harsh deprotection steps. |

| Truncated Sequences | Shorter oligonucleotide fragments. | Incomplete synthesis cycles or cleavage due to oxidative damage. |

| Phosphoramidite-Related Impurities | Incorporation of impurities present in the starting phosphoramidite material. | Purity of the this compound reagent. |

| Incomplete Deprotection Adducts | Oligonucleotides with residual protecting groups. | Inefficient removal of protecting groups during the final deprotection step. |

Table 2: Research Findings on Heterogeneity in Modified Oligonucleotide Synthesis

| Finding | Implication for Heterogeneity | Reference |

| Impurity profiling of 5´-DMT-2´-F-A(bz)-CEP from multiple vendors identified dozens of unique impurities. | The starting phosphoramidite is a significant source of initial heterogeneity. | thermofisher.cn |

| Harsh deprotection conditions can cause the loss of HF from 2'-F modified residues, leading to their conversion to 2'-OH residues. | A specific and significant chemical modification can be introduced post-synthesis, creating a heterogeneous population. | |

| Internucleoside cleavage can occur at deoxy nucleotide positions adjacent to 2'-F modified residues under oxidative stress. | This leads to the formation of shorter oligonucleotide fragments, increasing the complexity of the product mixture. | |

| Synthesis with 2'-fluoro phosphoramidites requires an extended coupling time to achieve high efficiency. | Sub-optimal coupling times can increase the frequency of deletion sequences (n-1 mers). | sigmaaldrich.comiu.edu |

| Advanced analytical methods like LC-MS are necessary to identify and quantify the various low-level impurities in synthetic oligonucleotides. | The heterogeneity is complex and requires sophisticated techniques for full characterization. | thermofisher.comnih.gov |

Structural and Conformational Impact of 2 Fluoro 2 Deoxyadenosine Modification on Nucleic Acids

Influence on Sugar Pucker Conformation

The conformation of the five-membered furanose ring, known as the sugar pucker, is a critical determinant of nucleic acid architecture. glenresearch.com The sugar ring is not planar and exists in a dynamic equilibrium between various puckered states, most commonly the C2'-endo (South) and C3'-endo (North) conformations. colostate.edugatech.edu The 2'-substituent plays a pivotal role in dictating the preferred conformation. glenresearch.com

The substitution of the 2'-hydroxyl group with a highly electronegative fluorine atom strongly biases the sugar pucker equilibrium towards the C3'-endo conformation. vanderbilt.eduvanderbilt.edu This preference is a result of stereoelectronic effects, specifically the gauche effect, where the fluorine atom orients itself to be gauche relative to the ring oxygen (O4'). researchgate.net In the C3'-endo pucker, the C3' atom is displaced above the plane defined by C1', C4', and O4', a conformation characteristic of the sugars in A-form RNA helices. glenresearch.comcolostate.edu This strong conformational preference for C3'-endo is a hallmark of 2'-fluoro modifications and fundamentally aligns the resulting oligonucleotide's structure with that of RNA. glenresearch.com In contrast, DNA typically adopts a C2'-endo sugar pucker, which corresponds to the canonical B-form double helix. glenresearch.com

By locking the sugar into a predominantly C3'-endo conformation, the 2'-fluoro modification significantly restricts the conformational flexibility of the nucleotide unit. iu.edunih.gov This "conformational preorganization" means the single-stranded oligonucleotide is already primed for forming a stable, A-form duplex with a complementary RNA strand. vanderbilt.edunih.gov This reduction in conformational entropy is a key factor contributing to the enhanced thermal stability of duplexes containing 2'-fluoro modifications. nih.gov The stabilization effect, as measured by thermal melting temperature (Tm), can be significant, with an increase of approximately 1.8°C per 2'-fluoro modification observed in RNA duplexes. vanderbilt.edunih.gov

| Nucleic Acid Type | 2'-Substituent | Preferred Sugar Pucker | Associated Helix Type |

|---|---|---|---|

| DNA | -H | C2'-endo (South) | B-form |

| RNA | -OH | C3'-endo (North) | A-form |

| 2'-Fluoro-RNA | -F | C3'-endo (North) | A-form |

Alterations in Duplex and Higher-Order Nucleic Acid Geometries

When incorporated into an oligonucleotide, 2'-Fluoro-2'-deoxyadenosine (B150665) acts as an RNA mimic. The resulting 2'-F-RNA duplex is structurally analogous to an RNA/RNA duplex and distinct from a DNA/DNA duplex.

2'-F-RNA vs. RNA: Crystal structure comparisons reveal that the substitution of the 2'-OH with a 2'-F has very little effect on local and global helix geometry. nih.gov Both form wide, shallow minor grooves and deep, narrow major grooves characteristic of A-form helices.

2'-F-RNA vs. DNA: The difference is substantial. DNA typically exists in a B-form helix, which is longer and thinner than the A-form helix of 2'-F-RNA. The B-form features a C2'-endo sugar pucker and base pairs that are centered over the helical axis, contrasting with the displaced base pairs of the A-form helix. glenresearch.com

| Parameter | A-form (RNA, 2'-F-RNA) | B-form (DNA) |

|---|---|---|

| Sugar Pucker | C3'-endo | C2'-endo |

| Glycosidic Bond | anti | anti |

| Rise per base pair | ~2.6 Å | ~3.4 Å |

| Helix Diameter | ~26 Å | ~20 Å |

| Major Groove | Narrow and deep | Wide and deep |

| Minor Groove | Wide and shallow | Narrow and deep |

Modulation of Hydrogen Bonding Networks

The replacement of the 2'-hydroxyl group with fluorine significantly alters the hydrogen bonding capabilities within the minor groove and influences the hydration patterns around the duplex.

While a hydroxyl group can act as both a hydrogen bond donor and acceptor, the fluorine atom is only a weak hydrogen bond acceptor. glenresearch.comnih.gov This fundamental difference leads to a marked reduction in the hydration of the minor groove in 2'-F-RNA duplexes compared to their RNA counterparts. nih.govnih.gov The 2'-hydroxyl groups in RNA are extensively hydrated and form a "spine of hydration" by bridging water molecules across the minor groove. researchgate.net In contrast, the 2'-fluoro group does not participate in such hydrogen bonding networks with water. vanderbilt.edu

Unexpectedly, this poor hydration does not destabilize the duplex. Instead, thermodynamic analyses have shown that the increased stability of 2'-F-RNA duplexes is driven by a favorable enthalpy change (ΔH), not entropy (ΔS), as might be expected from conformational preorganization alone. nih.govnih.gov This enthalpic benefit is attributed to two main factors:

Strengthened Watson-Crick Hydrogen Bonding: The strong electron-withdrawing nature of the fluorine atom polarizes the entire nucleobase, leading to stronger hydrogen bonds between Watson-Crick base pairs. nih.govnih.gov NMR studies have provided evidence for this strengthening effect. vanderbilt.edunih.gov

Improved Base Stacking: The polarization of the nucleobase can also favorably affect π-π stacking interactions, which are a major contributor to duplex stability. vanderbilt.edunih.gov

Therefore, the 2'-fluoro modification enhances duplex stability not by directly participating in favorable hydrogen bonds, but by electronically strengthening the intrinsic interactions of the base pairs and by pre-organizing the backbone, ultimately leading to a more stable structure.

Interplay with Watson-Crick Base Pairing Strength

The 2'-fluoro modification has been shown to increase the strength of Watson-Crick hydrogen bonds within a nucleic acid duplex. vanderbilt.edunih.gov This stabilization is not due to direct participation of the 2'-fluoro group in the base pairing but rather to its potent electron-withdrawing inductive effect. This effect is propagated through the sugar-phosphate backbone and the glycosidic bond to the nucleobase, polarizing its functions and enhancing the hydrogen-bonding capabilities. nih.gov

Studies using Nuclear Magnetic Resonance (NMR) spectroscopy and thermodynamic analysis have provided direct evidence for this increased H-bonding strength. Key findings include:

Changes in ¹JNH Couplings: The one-bond scalar coupling constants (¹JNH) between the imino proton and the nitrogen atom in Watson-Crick base pairs are a measure of hydrogen bond length. In 2'-fluoro modified RNA (2'-F RNA), these ¹JNH values are less negative compared to unmodified RNA, indicating stronger hydrogen bonds. vanderbilt.edu

Deuterium Isotope Effect (DIE): Measurements of the deuterium isotope effect on the chemical shift of adenine's C2 carbon in A:U base pairs show a larger effect in 2'-F RNA. This is indicative of increased hydrogen bond strength. nih.gov

Increased Thermal Stability: The thermal melting temperature (Tm) of duplexes containing 2'-fluoro modifications is significantly increased. Each incorporation of a 2'-fluoro-ribonucleoside can increase the Tm by approximately 1.8°C relative to a DNA/RNA duplex. genelink.comvanderbilt.edu

This enhanced pairing affinity is primarily driven by a more favorable enthalpy (ΔH) of duplex formation, suggesting that the electronic effects of the fluorine substituent play a crucial role in stabilizing the duplex through stronger hydrogen bonding. nih.govoup.com

| Parameter | Observation in 2'-F RNA (relative to RNA) | Interpretation |

|---|---|---|

| ¹JNH Coupling Constants | Less negative values | Stronger hydrogen bonds vanderbilt.edu |

| Imino Proton Chemical Shifts (δ¹H) | Increased for several protons | Increased H-bonding strength vanderbilt.edu |

| Deuterium Isotope Effect (2hΔ¹³C2) | Larger negative value (-63.2 ppb vs -56.7 ppb) | Increased H-bonding strength nih.gov |

Investigation of Non-Canonical Hydrogen Bonds (e.g., C-F…H-C pseudohydrogen bonds)

The ability of the carbon-fluorine (C-F) bond to act as a hydrogen bond acceptor is a topic of ongoing scientific discussion. While fluorine is highly electronegative, it is considered a weak hydrogen bond acceptor. glenresearch.com In the context of 2'-fluoro-modified nucleic acids, the investigation into non-canonical hydrogen bonds, such as C-F…H-C pseudohydrogen bonds, is complex.

Direct evidence for C-F…H-C interactions within these modified duplexes is not prominently documented in the literature. However, studies have explored other forms of non-canonical interactions involving the 2'-fluoro group:

Interactions with Purine Amino Groups: In complex RNA structures, it has been demonstrated that a 2'-fluoro group can functionally mimic a native 2'-hydroxyl group by accepting a hydrogen bond from a purine exocyclic amine (N-H···F). nih.gov This indicates that in specific geometric contexts, the fluorine atom can act as a hydrogen bond acceptor.

While the existence of weak C-F…H-C pseudohydrogen bonds cannot be entirely ruled out, their contribution to duplex stability is likely minor compared to the profound electronic effects on Watson-Crick pairing and base stacking. The primary role of the 2'-fluoro group in stabilization appears to be its influence on sugar pucker and the electronic state of the nucleobase rather than through direct, non-canonical hydrogen bonding. nih.gov

Influence on Base Stacking Interactions

Alongside the strengthening of Watson-Crick hydrogen bonds, the 2'-fluoro modification also enhances base stacking interactions, which are a major contributor to the stability of nucleic acid duplexes. The increased stability of 2'-F RNA is the result of a strengthening of both H-bonding and stacking interactions. nih.gov

Thermodynamic studies of hairpin constructs with dangling ends have been employed to isolate the energetic contribution of stacking. These experiments reveal that the addition of a 2'-fluoro-adenosine overhang to a duplex provides a greater enthalpic stabilization compared to an unmodified adenosine overhang. This indicates that the 2'-fluoro modification has a favorable effect on stacking interactions. vanderbilt.edu

The mechanism for this enhancement is thought to be linked to the same electronic inductive effect that strengthens hydrogen bonding. The electron-withdrawing power of the fluorine atom is propagated through the sugar to the base, affecting the aromatic system of the nucleobase and improving the π-π stacking interactions with adjacent bases. nih.gov

| Dangling End | ΔΔG (kcal mol⁻¹) | ΔΔH (kcal mol⁻¹) | Interpretation |

|---|---|---|---|

| 2'-ribo-A (RNA) | -1.4 | -4.3 | Standard stacking stabilization |

| 2'-fluoro-A (2'-F RNA) | -2.2 | -8.7 | Enhanced stacking stabilization vanderbilt.edu |

Thermodynamic and Kinetic Studies of 2 Fluoro Modified Nucleic Acid Interactions

Mechanism of Enhanced Thermal Stability in Duplexes and Hybrids

Oligonucleotides containing 2'-fluoro-deoxyadenosine exhibit significantly increased thermal stability (Tm) when hybridized to complementary RNA or DNA strands. oup.combiosyn.com The Tm of a 2'-F-RNA/RNA duplex increases by approximately 1.8°C for each 2'-fluoro substitution compared to an unmodified RNA/RNA duplex. nih.gov Similarly, for 2'-F-RNA/DNA duplexes, the Tm is enhanced by about 1.8°C per modification relative to a standard DNA/RNA duplex. genelink.com This stabilization is a direct consequence of the conformational rigidity imposed by the fluorine atom. nih.govoup.com

Enthalpic and Entropic Contributions to Duplex Formation

Thermodynamic analyses have revealed that the enhanced stability of duplexes containing 2'-fluoro-modified nucleotides is unexpectedly and almost exclusively driven by favorable enthalpic contributions (ΔH°), rather than entropic (ΔS°) ones. nih.govnih.govoup.com It was initially assumed that the preorganization of the sugar moiety into the C3'-endo conformation would lead to a favorable entropic effect, as less conformational ordering is required upon duplex formation. However, experimental data from van't Hoff analysis and calorimetry indicate that the stability gain is rooted in stronger intermolecular interactions within the duplex. nih.govoup.com

The primary sources of this favorable enthalpy are enhanced base stacking and stronger Watson-Crick hydrogen bonding. nih.govnih.gov The high electronegativity of the fluorine atom polarizes the nucleobase, strengthening the hydrogen bonds between base pairs. nih.gov Furthermore, the rigid A-form geometry promoted by the 2'-fluoro modification allows for more optimal π-π stacking interactions between adjacent bases. nih.gov

A van't Hoff analysis of the melting curves for hairpin structures with and without a 3'-dangling adenosine demonstrated this enthalpic advantage. The stabilization from the dangling end was significantly larger for the 2'-F RNA hairpin compared to the unmodified RNA hairpin, a difference attributed to enhanced stacking enthalpy. nih.gov

| Hairpin Type | ΔΔG° (kcal/mol) | ΔΔH° (kcal/mol) | Reference |

|---|---|---|---|

| 2'-F RNA | -2.2 | -8.7 | nih.gov |

| Unmodified RNA | -1.4 | -4.3 | nih.gov |

Hydration Pattern Changes in 2'-Fluoro Modified Duplexes

A significant factor contributing to the thermodynamic profile of 2'-fluoro-modified duplexes is the alteration of their hydration patterns. nih.govnih.gov High-resolution crystal structures and osmotic stress experiments have demonstrated that 2'-F-RNA duplexes are considerably less hydrated than their unmodified RNA counterparts. nih.govoup.com

The 2'-hydroxyl group in a standard RNA duplex is extensively hydrated and acts as a bridge for water molecules that connect the strands across the minor groove. In contrast, the 2'-fluoro group is a poor hydrogen bond acceptor and does not support this extensive hydration network. nih.gov This dehydration of the minor groove is a direct consequence of replacing the 2'-OH group with fluorine. nih.gov The reduction in ordered water molecules would be expected to have a favorable entropic effect, but thermodynamic data show this is not the primary driver of stability, indicating the enthalpic gains from enhanced stacking and H-bonding are overwhelmingly dominant. nih.govoup.com

Binding Affinity Enhancement with Complementary Nucleic Acid Strands

The incorporation of 2'-F-dA and other 2'-fluoro nucleotides consistently increases the binding affinity for complementary RNA and DNA targets. nih.govmedchemexpress.com This enhanced affinity is a direct result of the increased thermodynamic stability of the resulting duplexes, as reflected in higher melting temperatures (Tm). oup.combiosyn.com The C3'-endo sugar pucker induced by the 2'-fluoro modification preorganizes the oligonucleotide into an A-form helix, which is favorable for binding to RNA targets. genelink.com

Quantitative Analysis of Binding Constants

The increase in binding affinity is quantified by the change in melting temperature (ΔTm) per modification. As a direct measure of duplex stability, Tm correlates with the binding constant of the hybridization reaction.

| Duplex Type | ΔTm per Modification (°C) | Reference |

|---|---|---|

| 2'-F-RNA / RNA | +1.8 | nih.govglenresearch.com |

| 2'-F-RNA / DNA | +0.5 | glenresearch.com |

| 2'-F-DNA / DNA (single substitution) | +1.2 | glenresearch.com |

| 2'-F-DNA / DNA (fully substituted) | +0.5 | glenresearch.com |

| 2'-F-DNA / DNA (general) | +1.3 | nih.govresearchgate.net |

These values demonstrate that the stabilizing effect is most pronounced when 2'-fluoro-modified oligonucleotides bind to RNA targets. glenresearch.com

Sequence-Specific and Positional Effects on Binding

While 2'-fluoro modifications generally enhance stability, the magnitude of this effect can be influenced by the sequence context and the position and density of the modifications. glenresearch.com Studies on chimeric DNA oligonucleotides containing 2'-fluoro modifications have shown that the effects are not always simply additive. For instance, a single 2'-F-RNA substitution in a DNA dodecamer increased the Tm by 1.2°C, but incorporating two or four such residues led to a decrease in Tm. glenresearch.com However, a fully substituted 2'-F-RNA/DNA duplex was again more stable, with a Tm increase of 0.5°C per incorporation. glenresearch.com This suggests that the interplay between A-like (from 2'-F residues) and B-like (from DNA residues) conformations can create structural distortions that may be destabilizing in chimeric sequences.

Kinetic Analysis of Oligonucleotide Hybridization and Dissociation

The kinetics of hybridization (association) and dissociation are also influenced by 2'-ribose modifications. A study comparing various 2'-modified decameric oligonucleotides found that while some bulky modifications (like 2'-O-propyl) slowed down hybridization kinetics despite increasing thermodynamic stability, the 2'-fluoro modification did not exhibit this slowing effect. nih.gov The hybridization rate of 2'-fluoro-modified oligonucleotides was comparable to that of unmodified DNA. nih.gov

The preorganized structure of 2'-fluoro-modified single strands is thought to facilitate faster recognition and binding to the target strand without the kinetic penalty associated with significant structural rearrangements or the displacement of extensive hydration shells seen with bulkier 2'-substituents. nih.gov For comparison, the second-order rate constant for the hybridization of a non-modified 2'-deoxyribonucleotide probe to a complementary DNA target was measured at 1.5 x 105 M-1s-1. researchgate.net The dissociation rate is expected to be slower for 2'-fluoro-modified duplexes due to their higher thermodynamic stability, which is consistent with the observed increase in Tm.

Enzymatic and Chemical Stability of 2 Fluoro Modified Oligonucleotides

Resistance to Nuclease Degradation

Oligonucleotides in their natural phosphodiester form are susceptible to rapid degradation by nucleases present in biological fluids. nih.govnih.gov The introduction of a fluorine atom at the 2' position of the ribose sugar sterically hinders the approach of nucleases, thereby increasing the oligonucleotide's resistance to cleavage. polarisoligos.comsynoligo.com

Exonucleases are enzymes that cleave nucleotides one at a time from the end of a polynucleotide chain. Studies have shown that 2'-fluoro modifications provide substantial protection against exonuclease activity. neb.comneb.com For instance, while unmodified deoxyoligonucleotides are rapidly degraded by a 3' exonuclease being the predominant nuclease activity in fetal calf serum and human serum, terminally modified oligonucleotides, including those with 2'-fluoro substitutions, exhibit significantly increased stability. nih.gov This resistance is crucial for maintaining the integrity of the oligonucleotide in biological systems. neb.com

Table 1: Nuclease Resistance of Modified Oligonucleotides

| Modification | Nuclease Resistance | Key Findings |

| 2'-Fluoro (2'-F) | Increased | Provides significant resistance to both exonucleases and endonucleases. oup.comresearchgate.net |

| Phosphorothioate (B77711) (PS) | Increased | Highly effective at conferring nuclease resistance. nih.govpolarisoligos.com |

| 2'-O-Methyl (2'-OMe) | Increased | Enhances nuclease stability. polarisoligos.commdpi.com |

| Locked Nucleic Acid (LNA) | Increased | Offers high resistance to nuclease degradation. synoligo.comnih.gov |

Endonucleases cleave phosphodiester bonds within a polynucleotide chain. The 2'-fluoro modification has been demonstrated to confer significant resistance to various endonucleases. For example, 2'-fluoro modified DNA has been shown to be resistant to degradation by DNase I and RNase T1. oup.comresearchgate.net In one study, a 24mer 2'-fluoro modified DNA extension product showed no digestion by RNase T1 under conditions where a 167 nucleotide RNA was completely degraded. oup.com Similarly, oligonucleotides containing 2'-fluoro modifications exhibit enhanced stability against endonucleases found in cellular extracts.

The combination of 2'-fluoro modifications with a phosphorothioate backbone results in oligonucleotides that are highly resistant to nuclease degradation, a desirable characteristic for antisense applications. nih.govacs.org

The enhanced nuclease resistance of 2'-fluoro-modified oligonucleotides directly translates to a longer half-life in serum. Unmodified oligonucleotides are typically cleared from plasma within minutes. nih.gov In contrast, chemically modified oligonucleotides, including those with 2'-fluoro substitutions, can have half-lives extending for hours or even days. nih.gov

For instance, second-generation antisense oligonucleotides, which often incorporate 2'-O-methoxyethyl (2'-MOE) modifications (a related 2'-alkoxy modification), have demonstrated elimination half-lives of over a dozen days. nih.gov While specific half-life data for DMT-2'-F-dA(bz) phosphoramidite-derived oligonucleotides can vary depending on the full chemical composition and length of the oligonucleotide, the 2'-fluoro modification is a key contributor to this extended in vivo stability. nih.govresearchgate.net This prolonged half-life is critical for achieving sustained therapeutic or research effects.

Hydrolytic Stability under Various pH Conditions

The stability of oligonucleotides is also influenced by pH. Both acidic and basic conditions can lead to the degradation of the phosphodiester backbone and the cleavage of the N-glycosidic bond.

The phosphodiester bond in standard RNA is particularly susceptible to hydrolysis under alkaline conditions due to the presence of the 2'-hydroxyl group, which can act as an internal nucleophile. The replacement of this hydroxyl group with a fluorine atom in 2'-fluoro-modified oligonucleotides eliminates this mechanism of degradation, rendering the internucleotide linkages significantly more stable at high pH. biosyn.com

Under acidic conditions, the phosphodiester backbone can also undergo hydrolysis. Studies comparing the stability of 2'-fluoroarabinonucleic acid (2'F-ANA), a structural isomer of 2'-fluoro-RNA, to DNA and RNA in simulated gastric fluid (pH ~1.2) found that 2'F-ANA exhibited dramatically increased stability. researchgate.netnih.gov While DNA was degraded with a half-life of approximately 2 minutes, and RNA with a half-life of around 3 hours, the 2'F-ANA showed virtually no cleavage after 2 days. researchgate.netnih.gov This remarkable stability is attributed to the electronic effects of the 2'-fluorine.

Oligo-2'-fluoronucleotide N3'→P5' phosphoramidates have also demonstrated greater stability in acidic media (pH 2.2–5.3) compared to their 2'-deoxy counterparts, with half-lives being 4–5 times longer. oup.com

Table 2: Hydrolytic Stability of Oligonucleotides

| Oligonucleotide Type | Condition | Half-life (t1/2) | Reference |

| DNA (phosphodiester) | Simulated Gastric Fluid (pH ~1.2) | ~2 minutes | researchgate.netnih.gov |

| RNA (phosphodiester) | Simulated Gastric Fluid (pH ~1.2) | ~3 hours | researchgate.netnih.gov |

| 2'F-ANA (phosphodiester) | Simulated Gastric Fluid (pH ~1.2) | > 48 hours | researchgate.netnih.gov |

| RNA | 1 M NaOH at 65 °C | A few minutes | researchgate.netnih.gov |

| 2'F-ANA | 1 M NaOH at 65 °C | ~20 hours | researchgate.netnih.gov |

| Oligo-2'-deoxyphosphoramidate | 10% Acetic Acid (pH 2.2) | 21.5 minutes | oup.com |

| Oligo-2'-fluorophosphoramidate | 10% Acetic Acid (pH 2.2) | 61 minutes | oup.com |

The N-glycosidic bond, which connects the nucleobase to the sugar moiety, is susceptible to cleavage, particularly in purines under acidic conditions (depurination). biosyn.com This depurination can lead to strand scission. The presence of an electronegative fluorine atom at the 2' position stabilizes the N-glycosidic linkage. oup.comnih.gov

This stabilization is due to the electron-withdrawing nature of the fluorine atom, which destabilizes the formation of the carbocation intermediate at the 1' position of the sugar that is necessary for base loss. researchgate.net As a result, 2'-fluoro-modified oligonucleotides show significantly reduced rates of depurination and subsequent backbone cleavage compared to unmodified DNA, especially in acidic environments. oup.comnih.gov

Influence on RNase H Activity and Substrate Recognition

The 2'-fluoro modification has a notable influence on the activity of RNase H, an enzyme critical for the mechanism of action of many antisense oligonucleotides. RNase H recognizes and cleaves the RNA strand of a DNA-RNA heteroduplex.

Activation of RNase H: Unlike many other 2'-modifications that abolish RNase H activity, 2'-fluoro-arabinonucleic acid (2'F-ANA) modified oligonucleotides, when hybridized to a target RNA, can still serve as substrates for RNase H. nih.gov This is a significant advantage for antisense applications that rely on RNase H-mediated degradation of the target mRNA. The structural similarity of 2'F-ANA/RNA duplexes to DNA/RNA duplexes is believed to be the reason for this retained activity. nih.gov

Modulation of Cleavage Rate: While 2'F-ANA modification at every position can lead to a substantial decrease in the RNase H cleavage rate, combining 2'F-ANA with DNA in a "gapmer" design can restore rapid cleavage kinetics. nih.gov In such a design, a central "gap" of unmodified DNA nucleotides is flanked by 2'-fluoro-modified wings. This configuration allows for RNase H recognition and cleavage of the target RNA at the DNA gap, while the modified wings provide nuclease resistance and enhanced binding affinity.

Conformational Effects: The 2'-fluoro modification favors a C3'-endo sugar pucker, which is characteristic of A-form helices like those found in RNA. glenresearch.com However, circular dichroism studies indicate that 2'F-ANA/RNA hybrids adopt an 'A-like' structure that more closely resembles a DNA/RNA hybrid than a pure RNA/RNA duplex. nih.gov This conformational feature is thought to be a key determinant in the ability of RNase H to discriminate between its substrates. nih.gov

Comparison with Other 2'-Modified Oligonucleotides (e.g., 2'-O-Methyl, LNA) in terms of Stability

The stability of 2'-fluoro-modified oligonucleotides is often compared to other common 2'-modifications, such as 2'-O-methyl (2'-OMe) and locked nucleic acid (LNA), to evaluate their relative advantages for different applications.

Nuclease Resistance: Oligonucleotides containing 2'-fluoro modifications exhibit significant resistance to enzymatic degradation. glenresearch.combiosyn.com This increased stability is a shared feature with other 2'-modifications like 2'-OMe and LNA. glenresearch.comoup.com For instance, chimeric LNA/DNA oligonucleotides have been shown to be more stable in human serum than isosequential phosphorothioates and 2'-O-methyl gapmers. nih.gov

Thermal Stability (Tm): The introduction of 2'-fluoro modifications increases the thermal stability of duplexes. Each 2'-F-RNA incorporation can increase the melting temperature (Tm) by approximately 1 to 2 °C. glenresearch.com This is generally less than the increase observed with LNA modifications, which can elevate the Tm by 4 to 8 °C per modification, but more than the increase seen with 2'-O-methyl modifications, which is typically less than 1°C per modification. nih.govnih.gov

Binding Affinity: The increased Tm of 2'-fluoro-modified oligonucleotides reflects a higher binding affinity for their complementary RNA targets. nih.gov This enhanced affinity is attributed to the electronic effects of the fluorine atom, which favorably influences both Watson-Crick hydrogen bonding and base stacking. nih.gov While LNA generally provides the highest binding affinity, 2'-fluoro modifications offer a substantial improvement over unmodified DNA and 2'-OMe modifications. nih.govnih.gov

RNase H Activity: A key differentiator between these modifications is their effect on RNase H activity. While 2'F-ANA modifications can support RNase H activity, 2'-OMe and LNA modifications in the DNA strand of a DNA/RNA hybrid generally inhibit it. nih.govnih.gov This makes 2'-fluoro modifications particularly suitable for antisense oligonucleotides that function through an RNase H-dependent mechanism.

Interactive Data Table: Comparison of 2'-Modified Oligonucleotides

| Modification | Increase in Tm per modification | Nuclease Resistance | RNase H Activity |

| 2'-Fluoro | ~1-2 °C glenresearch.com | High glenresearch.combiosyn.com | Supported (with 2'F-ANA) nih.gov |

| 2'-O-Methyl | <1 °C nih.gov | High glenresearch.com | Inhibited nih.gov |

| LNA | 4-8 °C nih.gov | Very High nih.gov | Inhibited nih.gov |

Advanced Characterization Techniques for 2 Fluoro Modified Nucleic Acids

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are invaluable for probing the structural and conformational landscape of modified nucleic acids in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy (with emphasis on 19F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and dynamics of molecules at the atomic level. For 2'-fluoro-modified nucleic acids, ¹⁹F NMR is a particularly powerful tool. The fluorine nucleus is highly sensitive and its chemical shift is exquisitely responsive to the local electronic environment, making it an excellent probe for conformational changes in the sugar moiety.

The 2'-fluoro substituent has a profound influence on the sugar pucker equilibrium, favoring the C3'-endo conformation, which is characteristic of A-form helices found in RNA. nih.govnih.gov This conformational preference can be monitored by ¹⁹F NMR. For instance, NMR studies on 2'-deoxy-2'-fluoro-β-D-arabinonucleosides have revealed a five-bond coupling between the 2'F and the base protons (H6/H8), suggesting a through-space interaction. nih.gov This observation provides direct evidence of the conformational constraints imposed by the fluorine atom.

In addition to ¹⁹F NMR, ¹H, ¹³C, and ³¹P NMR are also employed to obtain a comprehensive structural picture. tandfonline.com For example, ¹H NMR can be used to determine the glycosidic torsion angles and sugar pucker conformations, while ³¹P NMR provides insights into the phosphodiester backbone geometry. nih.gov Molecular dynamics simulations constrained by NMR data can then be used to generate high-resolution three-dimensional structures of 2'-fluoro-modified duplexes. nih.govnih.gov

Table 1: Representative NMR Parameters for 2'-Fluoro-Modified Nucleosides

| Parameter | Description | Typical Value/Observation | Reference |

| ¹⁹F Chemical Shift | Sensitive to local electronic environment and sugar conformation. | Varies depending on sequence context and conformation. | oup.com |

| J(H1'-H2') Coupling Constant | Provides information on sugar pucker. | Small values are indicative of a C3'-endo (North) conformation. | nih.gov |

| J(F-H6/H8) Coupling | Indicates through-space interaction between fluorine and the nucleobase. | Observed in 2'-deoxy-2'-fluoro-β-D-arabinonucleosides. | nih.gov |

| NOEs | Nuclear Overhauser Effects provide distance constraints between protons. | Used to determine inter-proton distances and overall structure. | nih.govnih.gov |

Circular Dichroism (CD) Spectroscopy for Conformation Analysis

Oligonucleotides containing 2'-fluoro modifications typically exhibit CD spectra characteristic of A-form helices. iu.edunih.gov The A-form is characterized by a positive band around 260-270 nm and a strong negative band around 210 nm. creative-biostructure.comnih.gov This is in contrast to the B-form DNA, which shows a positive band around 275 nm and a negative band around 245 nm. The A-like conformation adopted by 2'-fluoro-modified duplexes is a direct consequence of the C3'-endo sugar pucker preference induced by the electronegative fluorine atom. libretexts.org

CD spectroscopy is also a valuable tool for monitoring conformational transitions. genesilico.pl For example, it can be used to study the effect of temperature, ionic strength, or ligand binding on the helical structure of 2'-fluoro-modified oligonucleotides. nih.gov While CD provides global structural information, it does not offer the atomic-level detail of NMR or X-ray crystallography. creative-biostructure.com

Table 2: Characteristic CD Spectral Features of Nucleic Acid Helices

| Helix Type | Positive Band (approx. nm) | Negative Band (approx. nm) | Reference |

| A-form (e.g., RNA, 2'-F-RNA) | 260 - 270 | ~210 | creative-biostructure.comnih.gov |

| B-form (e.g., DNA) | ~275 | ~245 | nih.gov |

| Z-form | Negative band ~295, Positive band ~260 | nih.gov |

UV-Vis Spectroscopy for Thermodynamic Studies

UV-Vis spectroscopy is a fundamental technique for studying the thermodynamic stability of nucleic acid duplexes. The melting temperature (Tm), defined as the temperature at which 50% of the duplex is dissociated into single strands, is a key parameter for assessing duplex stability. sigmaaldrich.com The Tm can be determined by monitoring the change in UV absorbance at 260 nm as a function of temperature. biosyn.com

The incorporation of 2'-fluoro modifications generally increases the thermal stability of nucleic acid duplexes. biosyn.comharvard.edu This enhanced stability is attributed to the conformational pre-organization of the sugar into the C3'-endo pucker, which is favorable for A-form helix formation. oup.comnih.gov Studies have shown that the Tm of a DNA-DNA duplex can be increased by approximately 1.3°C per 2'-fluoro substitution. trilinkbiotech.com

Thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and free energy (ΔG°) of duplex formation can be derived from concentration-dependent melting curves. acs.orgacs.org Surprisingly, thermodynamic analyses of 2'-fluoro-modified RNA duplexes revealed that the increased stability is primarily driven by a favorable enthalpic contribution, rather than the expected entropic advantage from conformational preorganization. nih.gov This suggests that the 2'-fluoro substituent may also influence Watson-Crick base pairing strength and stacking interactions. nih.gov

Table 3: Impact of 2'-Fluoro Modification on Duplex Melting Temperature (Tm)

| Duplex Type | Modification | Change in Tm per modification (°C) | Reference |

| DNA:DNA | 2'-Fluoro | +1.3 | trilinkbiotech.com |

| 2'F-ANA:RNA | - | Enhanced affinity relative to DNA:RNA | nih.govnih.gov |

| RNA:RNA | 2'-Fluoro | Increased stability | biosyn.com |

X-ray Crystallography for Atomic-Resolution Structural Insights

X-ray crystallography provides the most detailed, atomic-resolution three-dimensional structures of molecules. nih.govnih.gov For 2'-fluoro-modified nucleic acids, crystallographic studies have been instrumental in confirming the structural consequences of the fluorine substitution.

High-resolution crystal structures can also provide insights into the hydration patterns of modified duplexes. Studies have shown that 2'-fluoro-modified RNA duplexes are less hydrated than their unmodified RNA counterparts. nih.gov This finding has implications for understanding the thermodynamic properties and molecular recognition of these modified nucleic acids. The ability to obtain crystals that diffract to high resolution is a testament to the structural homogeneity of duplexes containing 2'-fluoro modifications. acs.org

Mass Spectrometry Techniques

Mass spectrometry (MS) is an essential tool for the characterization of synthetic oligonucleotides, providing accurate molecular weight determination and sequence verification. idtdna.com

MALDI-MS for Analysis and Stability Assessment

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a widely used technique for the analysis of oligonucleotides due to its speed, sensitivity, and tolerance to salts. researchgate.netshimadzu.com In MALDI-MS, the oligonucleotide is co-crystallized with a matrix, and a laser is used to desorb and ionize the sample. The time-of-flight (TOF) analyzer then separates the ions based on their mass-to-charge ratio. colby.edu

MALDI-TOF MS is routinely used to confirm the successful synthesis and purity of oligonucleotides containing DMT-2'-F-dA(bz) phosphoramidite (B1245037). nih.gov It can detect the presence of truncated sequences or other impurities that may arise during solid-phase synthesis. nih.gov

Interestingly, the 2'-fluoro modification has been shown to enhance the stability of oligonucleotides during MALDI-MS analysis. nih.govnih.gov Unmodified DNA is prone to fragmentation, particularly depurination, under the acidic conditions of some MALDI matrices. The electronegative 2'-fluoro group stabilizes the N-glycosidic bond, reducing base loss and backbone cleavage, which leads to cleaner mass spectra and more reliable molecular weight determination. nih.govnih.gov

Table 4: Common Matrices for MALDI-MS of Oligonucleotides

| Matrix | Acronym | Typical Application | Reference |

| 3-Hydroxypicolinic acid | 3-HPA | General oligonucleotide analysis | nih.gov |

| 2,5-Dihydroxybenzoic acid | DHB | Can induce fragmentation for sequencing | nih.gov |

| 6-Aza-2-thiothymine | ATT | Used with ammonium (B1175870) citrate | oup.com |

Characterization of Modified Oligonucleotide Fragments

The precise characterization of oligonucleotide fragments containing 2'-fluoro modifications is crucial for verifying the success of synthesis, confirming sequence integrity, and understanding the structural implications of the modification. A suite of advanced analytical techniques is employed for this purpose, with mass spectrometry and nuclear magnetic resonance spectroscopy being the most prominent.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for the analysis of modified oligonucleotides, providing exact mass measurements that confirm the incorporation of the 2'-fluoro-modified phosphoramidite, such as DMT-2'-F-dA(bz), into a sequence. Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS) are routinely used. idtdna.com

A significant advantage of the 2'-fluoro modification is its stabilizing effect on the N-glycosidic linkage. nih.gov This bond is a common point of fragmentation in unmodified DNA during MS analysis, leading to base loss and backbone cleavage. nih.govoup.com The electronegative fluorine atom at the 2' position strengthens this linkage, resulting in significantly reduced fragmentation and cleaner mass spectra, which in turn extends the accessible mass range for analysis. nih.govoup.com

Research has shown that in MALDI-MS analysis, 2'-fluoro modified DNA exhibits no significant base loss or backbone fragmentation, in stark contrast to the extensive fragmentation observed with unmodified DNA of the same sequence. nih.govoup.com For instance, MALDI analysis of a 2'-fluoro modified 19-mer, PO₃-d(TGfGfGfGfCfAfGfGfGfGfGfCfAfGfGfGfGf)ddT, yielded a major [M+H]⁺ peak with a molecular weight of 6402.7, consistent with its calculated molecular weight of 6401.46. oup.com A minor peak corresponding to a potential loss of fluorine (17 amu below the parent ion) has been occasionally observed. oup.com

Enzymatic digestion can be employed as a preparatory step for MS analysis. Notably, 2'-fluoro modified oligonucleotides demonstrate resistance to certain enzymes like DNase, lambda exonuclease, and RNase. oup.com This resistance can be strategically used to digest unmodified primers and templates, simplifying the purification of the desired 2'-fluoro-modified product prior to MS analysis. oup.com Alternatively, a combination of snake venom phosphodiesterase and shrimp alkaline phosphatase can be used to digest the oligonucleotide into its constituent deoxynucleosides for quantification via Liquid Chromatography-Isotope Dilution Mass Spectrometry (LC-IDMS). nih.gov

| Sequence | Technique | Matrix (for MALDI) | Expected Mass (Da) | Observed [M+H]⁺ (Da) | Key Findings |

|---|---|---|---|---|---|

| PO₃-d(TGfGfGfGfCfAfGfGfGfGfGfCfAfGfGfGfGf)ddT | MALDI-MS | 2,5-DHBA and 3-HPA | 6401.46 | 6402.7 | Stabilized against fragmentation; no base loss observed. oup.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed, atom-level structural information about 2'-fluoro-modified oligonucleotides in solution. Techniques such as ¹H, ¹⁹F, and ³¹P NMR are used to confirm the identity and purity of phosphoramidite monomers and to elucidate the conformational properties of the final oligonucleotide. sigmaaldrich.comacs.orgnih.gov

The presence of the 2'-fluorine atom significantly influences the sugar pucker conformation. It preorganizes the ribose sugar into a C3'-endo conformation, which is characteristic of A-form RNA helices. nih.gov This conformational preference is a key factor in the increased thermal stability of duplexes containing 2'-fluoro modifications. nih.gov

¹⁹F NMR is particularly powerful for studying these modified nucleic acids. acs.orgfrontiersin.org The ¹⁹F chemical shift is highly sensitive to the local electronic environment and conformational changes, making it an excellent probe for studying nucleic acid structure and interactions. acs.orgfrontiersin.org Studies have revealed a five-bond coupling between the 2'-fluorine and the base protons (H6/H8) in 2'-deoxy-2'-fluoro-β-d-arabinonucleosides, suggesting a through-space interaction. nih.gov

³¹P NMR is used to verify the purity of the DMT-2'-F-dA(bz) phosphoramidite starting material, ensuring the absence of significant P(III) impurities. sigmaaldrich.comsigmaaldrich.com

| Nucleus | Observation | Structural Implication | Reference |

|---|---|---|---|

| ¹H | Imino proton resonances confirm double-helical structures. | Confirmation of base pairing and duplex formation. nih.gov | nih.gov |

| ¹H | H1' signal is a doublet of doublets in 2'-fluoroarabino-nucleosides. | Demonstrates coupling to the 2'-fluorine atom (JH1'-F ≈ 20 Hz). nih.gov | nih.gov |

| ¹⁹F | Chemical shift is sensitive to conformational changes. | Acts as a probe for structure and binding events. acs.orgfrontiersin.org | acs.orgfrontiersin.org |

| ¹⁹F | Five-bond coupling observed between 2'F and base protons (H6/H8). | Indicates a through-space interaction between the fluorine and the nucleobase. nih.gov | nih.gov |

| ³¹P | Used to assess purity of phosphoramidite reagent. | Confirms low levels of P(III) impurities (e.g., ≤0.5%). sigmaaldrich.comsigmaaldrich.com | sigmaaldrich.comsigmaaldrich.com |

Functional Investigations and Research Applications of 2 Fluoro Modified Oligonucleotides

Use in Ribozyme and DNAzyme Research

The 2'-fluoro modification has been instrumental in the study and development of ribozymes and DNAzymes, which are nucleic acid enzymes that catalyze specific biochemical reactions. The substitution of 2'-hydroxyl groups with 2'-fluoro moieties can enhance the nuclease resistance of these catalytic nucleic acids, a crucial attribute for their application in biological systems where degradation by cellular nucleases is a significant hurdle. oup.com

In the context of ribozyme research, 2'-F modifications have been shown to be compatible with catalytic activity. For instance, studies have demonstrated that 2'-F modified DNA can be synthesized by certain DNA polymerases and exhibits resistance to digestion by enzymes like RNase T1. oup.com This resistance is important for maintaining the structural integrity and function of ribozymes in a cellular environment. oup.com

Similarly, in the field of DNAzymes, which are DNA-based catalysts, chemical modifications are explored to improve their therapeutic potential. nih.gov While various modifications have been investigated, the principles of enhancing stability and efficacy through modifications like 2'-F are applicable. nih.gov The ability to introduce such modifications allows for the fine-tuning of DNAzyme properties for specific applications. For example, modified DNAzymes have shown enhanced activity in knocking down target genes in cellular and animal models. nih.gov

The strategic placement of 2'-F modifications within the structure of ribozymes and DNAzymes can also provide insights into their catalytic mechanisms. By observing how these modifications affect substrate binding and catalytic turnover, researchers can better understand the structure-function relationships of these nucleic acid enzymes.

Design and Engineering of Antisense Oligonucleotides (ASOs)